molecular formula C7H10N2O2 B13836430 1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone

1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone

Cat. No.: B13836430
M. Wt: 154.17 g/mol
InChI Key: GLODNOXGRSWPAH-UHFFFAOYSA-N
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Description

1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone is a unique organic compound characterized by its spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional architecture. The presence of both acetyl and diazaspiro groups in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone typically involves the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine. This reaction proceeds through a series of steps, including cyclization and dehydration, to form the desired spirocyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetyl and diazaspiro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone is unique due to its combination of acetyl and diazaspiro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1-(2-acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone

InChI

InChI=1S/C7H10N2O2/c1-5(10)8-7(3-4-7)9(8)6(2)11/h3-4H2,1-2H3

InChI Key

GLODNOXGRSWPAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2(N1C(=O)C)CC2

Origin of Product

United States

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